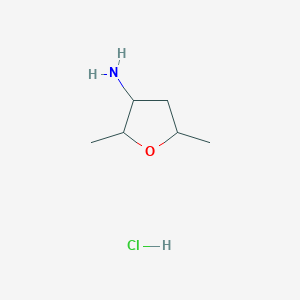
2,5-Dimethyloxolan-3-amine hydrochloride
Overview
Description
2,5-Dimethyloxolan-3-amine hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . It is primarily used for research and development purposes . The compound consists of a six-membered ring with two methyl groups attached to the 2 and 5 positions, an amine group attached to the 3 position, and a hydrochloride group .
Preparation Methods
2,5-Dimethyloxolan-3-amine hydrochloride can be synthesized by reacting 2,5-dimethyloxolane with ammonia in the presence of an acid catalyst. The resulting product is then converted into the hydrochloride salt by reacting it with hydrochloric acid. This method is commonly used in laboratory settings for small-scale synthesis.
Chemical Reactions Analysis
2,5-Dimethyloxolan-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The amine group can participate in substitution reactions with various reagents.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base catalyst.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,5-Dimethyloxolan-3-amine hydrochloride has several scientific research applications, including:
Medical Imaging: It is used in the preparation of ligands for reducing and complexing with radioisotopes like 99mTc, which are used in medical imaging.
Synthetic Chemistry: The compound is used in the synthesis of various chemical compounds, such as N-amino-3,5-dimethylpyridinium chloride.
Asymmetric Synthesis and Catalysis: It is used in the development of novel chiral palladacycles for asymmetric synthesis and catalysis.
Organic Synthesis: The compound is relevant in the protection and deprotection of amine groups in organic synthesis.
Mechanism of Action
The mechanism of action of 2,5-Dimethyloxolan-3-amine hydrochloride involves its interaction with various biological targets depending on the specific context of the research . The compound’s amine group can form hydrogen bonds and interact with different enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
2,5-Dimethyloxolan-3-amine hydrochloride can be compared with similar compounds such as:
2,5-Dimethyltetrahydrofuran-3-amine Hydrochloride: This compound has a similar structure but differs in the position of the amine group.
3-Amino-2,5-dimethyloxolane Hydrochloride: Another structurally related compound with similar applications in research and industry.
The uniqueness of this compound lies in its specific molecular structure, which allows it to participate in a variety of chemical reactions and applications in different fields of research.
Properties
IUPAC Name |
2,5-dimethyloxolan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-4-3-6(7)5(2)8-4;/h4-6H,3,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOXFJHAKXSCGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(O1)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
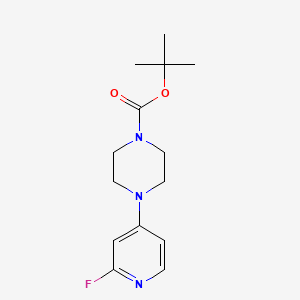
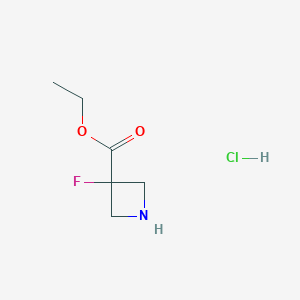
![Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate hydrochloride](/img/structure/B1434906.png)
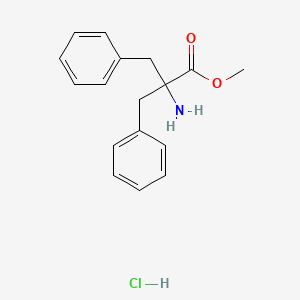
![9-(Trifluoromethyl)-6-azaspiro[3.5]nonane](/img/structure/B1434909.png)
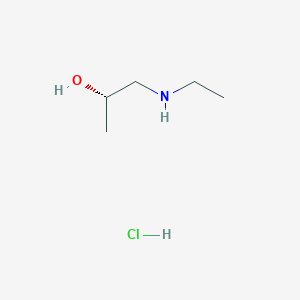
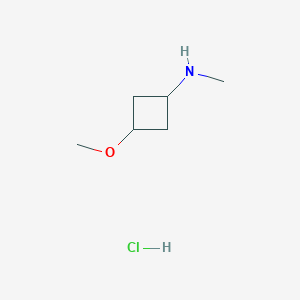
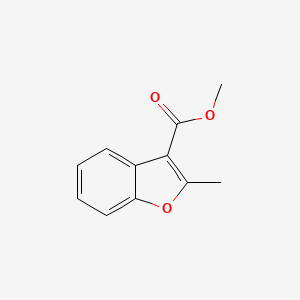
![[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1434915.png)

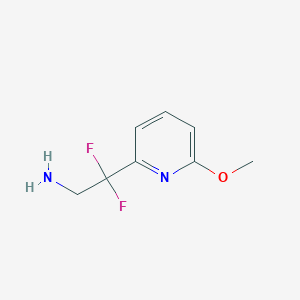

![2-[(4-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434922.png)

